molecular formula C14H14F2N2O B11476009 N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B11476009
M. Wt: 264.27 g/mol
InChI Key: XBKATIHEVJCZRI-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with dimethyl groups and a benzamide moiety substituted with fluorine atoms. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide typically involves the reaction of 1,5-dimethyl-1H-pyrrole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. Molecular docking studies have shown that it binds to the active sites of dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their activity. This inhibition disrupts essential metabolic pathways in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual inhibition of dihydrofolate reductase and enoyl ACP reductase sets it apart from other similar compounds .

Properties

Molecular Formula

C14H14F2N2O

Molecular Weight

264.27 g/mol

IUPAC Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,6-difluorobenzamide

InChI

InChI=1S/C14H14F2N2O/c1-9-6-7-10(18(9)2)8-17-14(19)13-11(15)4-3-5-12(13)16/h3-7H,8H2,1-2H3,(H,17,19)

InChI Key

XBKATIHEVJCZRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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